molecular formula C6HBr2F2I B8145866 1,3-Dibromo-4,6-difluoro-2-iodobenzene

1,3-Dibromo-4,6-difluoro-2-iodobenzene

Cat. No.: B8145866
M. Wt: 397.78 g/mol
InChI Key: SJUDKAZXHQGGDA-UHFFFAOYSA-N
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Description

1,3-Dibromo-4,6-difluoro-2-iodobenzene is a halogenated aromatic compound with the molecular formula C6H2Br2F2I. It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-4,6-difluoro-2-iodobenzene can be synthesized through a multi-step process involving the halogenation of a suitable benzene derivative. One common method involves the bromination and fluorination of 2-iodobenzene under controlled conditions. The reaction typically requires the use of bromine and fluorine sources, such as bromine (Br2) and fluorine gas (F2), in the presence of a catalyst or under specific reaction conditions to achieve selective halogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and yield of the desired product. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-4,6-difluoro-2-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,3-Dibromo-4,6-difluoro-2-iodobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dibromo-4,6-difluoro-2-iodobenzene involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms allows the compound to participate in various chemical reactions, such as halogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-4,6-difluoro-2-iodobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable for specialized applications in organic synthesis and materials science .

Properties

IUPAC Name

2,4-dibromo-1,5-difluoro-3-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F2I/c7-4-2(9)1-3(10)5(8)6(4)11/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUDKAZXHQGGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)I)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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